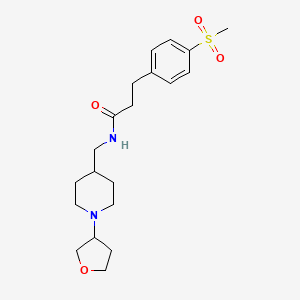
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Inhibition of Membrane-bound Phospholipase A2
A study by Oinuma et al. (1991) synthesized a series of compounds, highlighting the potent inhibition of membrane-bound phospholipase A2 by certain N-(phenylalkyl)piperidine derivatives. These compounds significantly reduced myocardial infarction size in rats, indicating potential applications in cardiac protective therapies (Oinuma et al., 1991).
Antimicrobial Activity
Vinaya et al. (2009) demonstrated that certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibit significant potent antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants). This study underscores the potential of these compounds as antimicrobial agents (Vinaya et al., 2009).
Antiulcer Agents
Ueda et al. (1991) explored N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides for their antisecretory activity against gastric acid secretion. Among these, certain compounds showed potent activity, suggesting their utility as antiulcer agents (Ueda et al., 1991).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives were synthesized to evaluate as new drug candidates for Alzheimer’s disease. These compounds targeted enzyme inhibition activity against acetyl cholinesterase (AChE), indicating their potential application in Alzheimer’s disease treatment (Rehman et al., 2018).
Antifungal Properties
Briganti et al. (1997) reported the synthesis of aminoglutethimide derivatives and their copper(II) complexes, exhibiting moderate antifungal activities against Aspergillus and Candida spp., with one derivative showing activities comparable to ketoconazole. This highlights their potential as a novel class of antifungal compounds (Briganti et al., 1997).
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-27(24,25)19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-26-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERXEVRFYLVNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
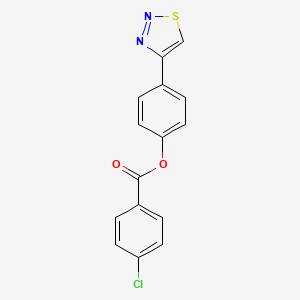
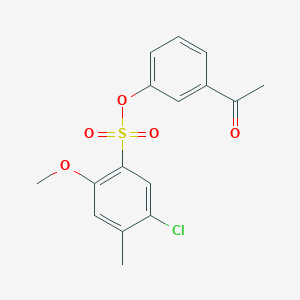
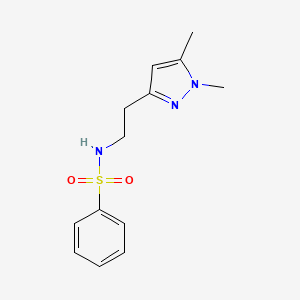
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
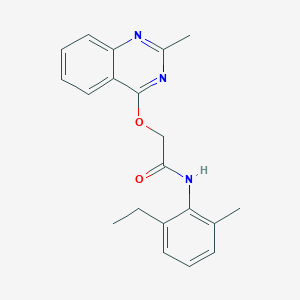
![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)
![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)